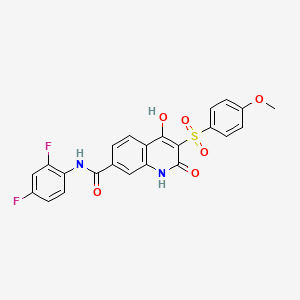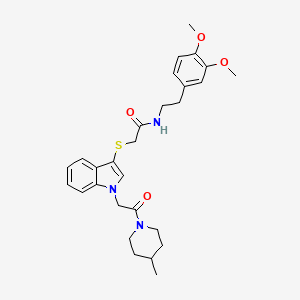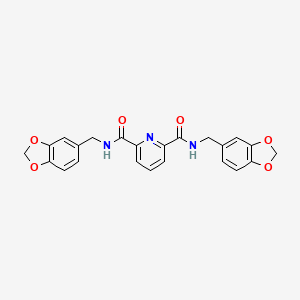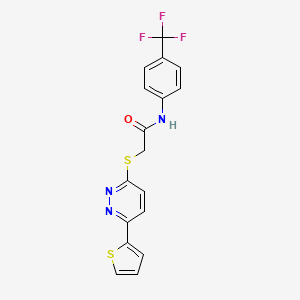
N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities. The presence of fluorine atoms and sulfonyl groups enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via selective hydroxylation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Sulfonylation: The sulfonyl group is introduced by reacting the hydroxyquinoline intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the amidation of the quinoline derivative with 2,4-difluoroaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially forming dihydroquinoline derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound’s quinoline core is known for its antimicrobial and anticancer properties. Research has shown that quinoline derivatives can inhibit the growth of various pathogens and cancer cells, making this compound a potential candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The presence of fluorine atoms often enhances the bioavailability and metabolic stability of drugs, suggesting that this compound could be a promising lead for new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its sulfonyl group could also make it useful in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide likely involves multiple pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell growth and proliferation, such as kinases or G-protein coupled receptors.
Pathways Involved: It could modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell division and survival. The presence of the sulfonyl group might also allow it to interact with proteins through sulfonamide bonds, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-4-hydroxy-3-((4-chlorophenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
- N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methylphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
- N-(2,4-difluorophenyl)-4-hydroxy-3-((4-nitrophenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
Uniqueness
Compared to these similar compounds, N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and its ability to interact with biological targets, potentially enhancing its activity and selectivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C23H16F2N2O6S |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C23H16F2N2O6S/c1-33-14-4-6-15(7-5-14)34(31,32)21-20(28)16-8-2-12(10-19(16)27-23(21)30)22(29)26-18-9-3-13(24)11-17(18)25/h2-11H,1H3,(H,26,29)(H2,27,28,30) |
InChI Key |
NIQPBPLOFMADSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B11282684.png)

![N~6~-butyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11282693.png)

![N-(4-bromophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B11282699.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11282702.png)
![2-[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11282703.png)
![2-Methoxyethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11282709.png)

![N-{2-[3-({[(3,4-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11282727.png)
![3-(4-Bromophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B11282735.png)

![2-{2-[5-(3-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11282744.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11282755.png)
